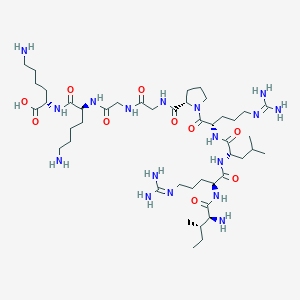

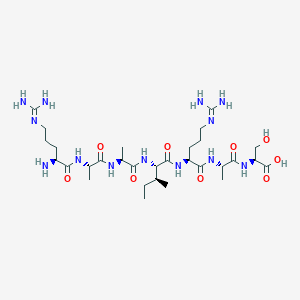

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine is a complex peptide compound It is characterized by the presence of multiple amino acids, including L-ornithine, L-alanine, L-isoleucine, and L-serine, linked together in a specific sequence

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N~5~-(Diaminomethyliden)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethyliden)-L-ornithyl-L-alanyl-L-serin erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst:

Aktivierung von Aminosäuren: Aminosäuren werden unter Verwendung von Reagenzien wie HBTU oder DIC aktiviert.

Kopplung: Die aktivierten Aminosäuren werden an die Harz-gebundene Peptidkette gekoppelt.

Entschützung: Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kopplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird unter Verwendung eines Spaltungsreagenzes wie TFA vom Harz abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die großtechnische SPPS oder rekombinante DNA-Technologie beinhalten, bei der das Gen, das für das Peptid kodiert, in einen Wirtsorganismus, wie z. B. E. coli, eingebracht wird, der dann das Peptid produziert.

Chemische Reaktionsanalyse

Reaktionstypen

N~5~-(Diaminomethyliden)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethyliden)-L-ornithyl-L-alanyl-L-serin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Seitenketten von Aminosäuren wie L-Ornithin verändern.

Reduktion: Reduktionsreaktionen können Disulfidbrücken beeinflussen, falls vorhanden.

Substitution: Aminosäurereste können substituiert werden, um Analoga des Peptids zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Ameisensäure.

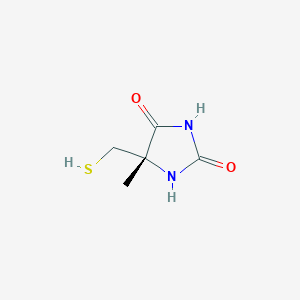

Reduktionsmittel: Dithiothreitol (DTT), β-Mercaptoethanol.

Substitutionsreagenzien: Verschiedene Aminosäurederivate.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von L-Ornithin L-Citrullin produzieren.

Wissenschaftliche Forschungsanwendungen

N~5~-(Diaminomethyliden)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethyliden)-L-ornithyl-L-alanyl-L-serin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation.

Biologie: Untersuchung seiner Rolle in zellulären Prozessen und Proteininteraktionen.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner bioaktiven Eigenschaften.

Industrie: Anwendung bei der Entwicklung von Peptid-basierten Materialien und Produkten.

Wirkmechanismus

Der Wirkmechanismus von N~5~-(Diaminomethyliden)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethyliden)-L-ornithyl-L-alanyl-L-serin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Das Peptid kann biologische Pfade modulieren, indem es an diese Zielstrukturen bindet, was zu Veränderungen in zellulären Funktionen führt.

Analyse Chemischer Reaktionen

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like L-ornithine.

Reduction: Reduction reactions can affect disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-ornithine can produce L-citrulline.

Wissenschaftliche Forschungsanwendungen

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in cellular processes and protein interactions.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Used in the development of peptide-based materials and products.

Wirkmechanismus

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N~5~-(Diaminomethyliden)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan

- N~5~-(Diaminomethyliden)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosin

Einzigartigkeit

N~5~-(Diaminomethyliden)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethyliden)-L-ornithyl-L-alanyl-L-serin ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Diese Einzigartigkeit macht es für gezielte Forschung und Anwendungen wertvoll.

Eigenschaften

CAS-Nummer |

194152-56-2 |

|---|---|

Molekularformel |

C30H57N13O9 |

Molekulargewicht |

743.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C30H57N13O9/c1-6-14(2)21(43-24(47)17(5)38-22(45)15(3)39-25(48)18(31)9-7-11-36-29(32)33)27(50)41-19(10-8-12-37-30(34)35)26(49)40-16(4)23(46)42-20(13-44)28(51)52/h14-21,44H,6-13,31H2,1-5H3,(H,38,45)(H,39,48)(H,40,49)(H,41,50)(H,42,46)(H,43,47)(H,51,52)(H4,32,33,36)(H4,34,35,37)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1 |

InChI-Schlüssel |

YEZOARIQKCGTSJ-QKSWPAOXSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)

![(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol](/img/structure/B12576531.png)

![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)

![Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate](/img/structure/B12576549.png)

![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)

![N-Benzoyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B12576560.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12576562.png)